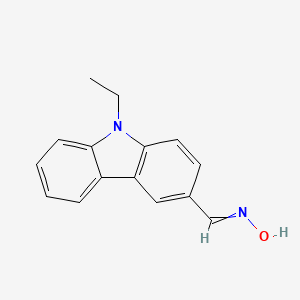

9-Ethyl-3-carbazolecarboxaldehyde oxime

Descripción general

Descripción

9-Ethyl-3-carbazolecarboxaldehyde oxime is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The oxime functional group in this compound adds to its chemical versatility, making it a valuable compound for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-carbazolecarboxaldehyde oxime typically involves the reaction of 9-Ethyl-3-carbazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso derivatives.

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

9-Ethyl-3-carbazolecarboxaldehyde oxime (C15H14N2O) features an oxime functional group attached to a carbazole backbone. The presence of the oxime group enhances its reactivity and biological activity, making it a valuable candidate for drug development and biochemical research.

Anticancer Activity

Research indicates that derivatives of carbazole, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related compounds can reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced tumor growth without adversely affecting normal cells . This selective cytotoxicity suggests potential for developing targeted cancer therapies.

Kinase Inhibition

Oximes are recognized for their ability to act as kinase inhibitors. This compound may interact with various kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) . These interactions can disrupt signaling pathways that promote tumor growth and survival.

Anti-inflammatory Properties

The compound's structural characteristics allow it to exhibit anti-inflammatory effects. Oximes have been documented to inhibit several inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation . This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Case Study 1: Melanoma Treatment

A study demonstrated that 9-ethyl-9H-carbazole-3-carbaldehyde (a related compound) effectively inhibited the growth of melanoma cells by inducing apoptosis through p53 pathway activation. This suggests that similar derivatives could offer therapeutic benefits against melanoma .

Case Study 2: Kinase Inhibition Research

Research has highlighted how various oximes, including those structurally similar to this compound, serve as multitargeted kinase inhibitors. These compounds have shown efficacy against multiple kinases involved in tumorigenesis, which is crucial for developing broad-spectrum anticancer agents .

Mecanismo De Acción

The mechanism of action of 9-Ethyl-3-carbazolecarboxaldehyde oxime involves its interaction with specific molecular targets. For instance, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound enhances the phosphorylation of p53 at Ser15, which is crucial for its tumor suppressor function. Additionally, it activates the p38-MAPK and c-Jun N-terminal kinase pathways, further contributing to its antitumor effects .

Comparación Con Compuestos Similares

9-Ethyl-9H-carbazole-3-carbaldehyde: Shares a similar core structure but lacks the oxime group.

9-Methyl-9H-carbazole-2-carbaldehyde: Another carbazole derivative with a different substitution pattern.

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: A more complex derivative with additional functional groups.

Uniqueness: 9-Ethyl-3-carbazolecarboxaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Análisis De Reacciones Químicas

Hetero-Diels-Alder Reactions

ECCO undergoes regioselective [4+2] cycloaddition with dienes (e.g., ethyl nitrosoacrylate) to form bicyclic 1,2-oxazines. Computational studies (DFT) reveal that the exo transition state is favored (ΔG‡ = 40.2 kJ/mol), leading to 3-alkylated products .

Example Reaction:

textECCO + Ethyl nitrosoacrylate → 3-Alkylated pyrrolo[3,2-c]carbazole (82% yield)

Mechanistic Insights:

-

The carbazole’s C-3 position is activated by the oxime’s mesomeric effect .

-

Cycloadducts undergo rearomatization via 1,2-oxazine ring-opening .

Metal-Catalyzed Arylation/Alkylation

The oxime’s oxygen acts as a nucleophile in Cu(I)-catalyzed O-arylation reactions. For example, ECCO reacts with aryl halides under mild conditions (CuI, phenanthroline, 30–110°C) .

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI (20 mol%) | |

| Ligand | 1,10-Phenanthroline | |

| Solvent | DMSO (30°C) or Toluene (110°C) | |

| Yield | 43–99% |

Outcome:

Nucleophilic Additions

The oxime’s NH group participates in nucleophilic additions:

-

With Isocyanates: Forms ureido derivatives (e.g., 2-(3-(9-ethylcarbazol-3-yl)ureido)ethyl methacrylate) .

-

With Thiocarbonyldiimidazole (TCDI): Produces thioureas with anti-HCV activity .

Example:

textECCO + TCDI → (9-Ethylcarbazol-3-yl)thiourea (anti-HCV agent)

Reduction and Rearrangement

Attempted Zn/AcOH reduction of ECCO unexpectedly yields rearranged products instead of the anticipated amine . This highlights the oxime’s sensitivity to reductive conditions.

Proposed Pathway:

-

Partial reduction of the oxime to an imine intermediate.

-

Acid-catalyzed cyclization or rearrangement involving the carbazole core .

Computational Insights

DFT studies (HF/6-31G(d,p)) reveal:

-

The HOMO of ECCO localizes on the carbazole ring, favoring electrophilic attacks at C-3 .

-

LUMO energy (−1.2 eV) facilitates nucleophilic reactions at the oxime oxygen .

Orbital Interactions:

| Orbital | Energy (eV) | Reactivity Site |

|---|---|---|

| HOMO | −5.8 | Carbazole C-3 |

| LUMO | −1.2 | Oxime oxygen |

Propiedades

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16-18)7-8-15(13)17/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCBKTWYMQRPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354874 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122497-48-7 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.